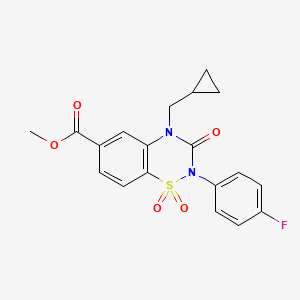

![molecular formula C22H21N5O3S B6452382 6-{1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile CAS No. 2549023-33-6](/img/structure/B6452382.png)

6-{1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound contains an oxazole ring, which is a five-membered ring containing an oxygen atom and a nitrogen atom . Oxazole derivatives have been found to have a wide spectrum of biological activities, which has led to their use in the synthesis of new chemical entities in medicinal chemistry .

Molecular Structure Analysis

The oxazole ring in the compound is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .Chemical Reactions Analysis

The reactivity of oxazole derivatives can be influenced by the substitution pattern on the oxazole ring .Physical And Chemical Properties Analysis

The physical and chemical properties of oxazole derivatives can vary widely depending on their structure. For example, oxazole itself is a stable liquid at room temperature with a boiling point of 69 °C .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Therapeutic Potentials

Oxazole derivatives, including our compound of interest, have gained prominence in medicinal chemistry due to their wide spectrum of biological activities . Let’s explore some key therapeutic potentials:

Anticancer Properties: Oxazole derivatives exhibit promising anticancer effects. Researchers have synthesized various compounds with this scaffold, and some have demonstrated potent activity against cancer cells . Further investigations into the specific mechanisms and potential clinical applications are warranted.

Carbonic Anhydrase Inhibition: Our compound, 6-{1-[4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile, shows isoform-selective inhibition of human carbonic anhydrase II (hCA II) with a Ki value of 0.05 µM . Carbonic anhydrases play essential roles in physiological processes, making them attractive drug targets for conditions like glaucoma and cancer.

Coordination Chemistry and Materials Science

Beyond medicinal applications, oxazole derivatives contribute to coordination chemistry and materials research:

btp Ligands: The btp (2,6-bis(1,2,3-triazol-4-yl)pyridine) binding motif has gained attention. These ligands coordinate with various metals and find use in catalysis, enzyme inhibition, photochemistry, and materials such as polymers and gels . Investigating the coordination behavior of our compound could reveal novel applications.

Scaffold for Drug Development

Oxazole derivatives serve as valuable scaffolds for designing new drugs. Their heterocyclic ring structure provides a foundation for developing promising pharmaceutical agents . Researchers continue to explore novel derivatives for various therapeutic targets.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-[1-[4-(2-methyl-1,3-oxazol-4-yl)phenyl]sulfonyl-2,3,3a,4,6,6a-hexahydropyrrolo[2,3-c]pyrrol-5-yl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3S/c1-15-25-20(14-30-15)17-3-5-19(6-4-17)31(28,29)27-9-8-18-12-26(13-21(18)27)22-7-2-16(10-23)11-24-22/h2-7,11,14,18,21H,8-9,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZQVWUKRYKTQJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)N3CCC4C3CN(C4)C5=NC=C(C=C5)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-{1-[4-(2-Methyl-1,3-oxazol-4-yl)benzenesulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[1-(3-methoxybenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B6452310.png)

![5-fluoro-2-({1-[3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carbonyl]pyrrolidin-3-yl}methoxy)pyridine](/img/structure/B6452323.png)

![2-{[1-(5-fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B6452331.png)

![3-[2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B6452335.png)

![N-(4-{[5-(5-cyanopyridin-2-yl)-octahydropyrrolo[2,3-c]pyrrol-1-yl]sulfonyl}-3-methylphenyl)propanamide](/img/structure/B6452349.png)

![N-(2,5-difluorophenyl)-3-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidine-1-carboxamide](/img/structure/B6452358.png)

![3-chloro-4-{[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B6452361.png)

![2-(4-acetylphenyl)-4-[(3-fluorophenyl)methyl]-3,4-dihydro-2H-1??,2,4-benzothiadiazine-1,1,3-trione](/img/structure/B6452363.png)

![2-({1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-5-(1-methyl-1H-pyrazol-4-yl)pyrimidine](/img/structure/B6452365.png)

![6-{1-[(3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazol-5-yl)sulfonyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine-3-carbonitrile](/img/structure/B6452373.png)

![N-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-2-(naphthalen-1-yl)acetamide](/img/structure/B6452375.png)

![2-[2-(5-chloro-2-methylphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1??,2,4-benzothiadiazin-4-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B6452385.png)

![2-({6-phenyl-2-azaspiro[3.3]heptan-2-yl}sulfonyl)benzonitrile](/img/structure/B6452390.png)